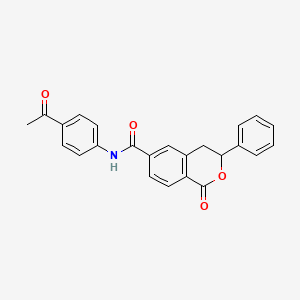

N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

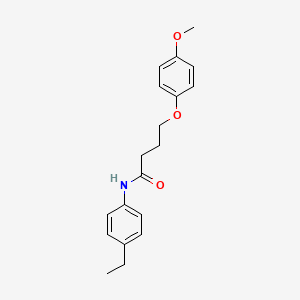

“N-(4-Acetylphenyl)-N′-octylthiourea” is a compound provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C17H26N2OS . Another compound, “N-(4-Acetylphenyl)-N′-phenylurea”, has a molecular weight of 254.291 .

Synthesis Analysis

In a study, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yielded the (p-CH3CO)C6H4N(PPh2)2 ligand in a good yield . Another research demonstrated a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols .

Molecular Structure Analysis

The molecular structure of a related compound, “N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide”, has a molecular formula of C16H14ClNO4S and an average mass of 351.805 Da .

Chemical Reactions Analysis

In a study, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition resulted in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . Another research reported the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “N-(4-Acetylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide”, include an average mass of 351.805 Da and a monoisotopic mass of 351.033203 Da .

Wissenschaftliche Forschungsanwendungen

Michael-Type Addition Reactions

This compound has been used in Michael-type addition reactions with aromatic alcohols . The reaction results in the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This process is economical, efficient, and can be accomplished in a single step with satisfactory overall yield .

Synthesis of Diphosphinoamine Ligands

The compound has been used in the synthesis of new diphosphinoamine ligands . The reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields the (p-CH3CO)C6H4N(PPh2)2 ligand . This ligand can be further oxidized with elemental sulfur or grey selenium to give the corresponding disulfide and diselenide bis(phosphanyl)amine ligands .

Pre-Catalyst in Suzuki Cross-Coupling Reactions

A Pd(II) derivative of the compound has been used as a pre-catalyst in Suzuki cross-coupling reactions . This application is particularly important in the field of organic synthesis .

Synthesis of Bioactive Molecules

The compound is known for its diverse array of bioactivity . This biological activity and the various pharmacological uses of the compound have been attributed to their unique structural features . This has encouraged researchers to look for newer and more advantageous methods for their efficient synthesis .

Green Chemistry

The compound has been used in reactions in water, which is a greener approach to the synthesis of molecules of interest . Many organic reactions have been tried and tested in an aqueous medium with mixed results . The use of water for Michael addition of aromatic alcohols to maleimide affords products in good yield, within short reaction time, and under neutral conditions without the use of any kind of catalyst .

Synthesis of Antimicrobial Agents

Although not directly mentioned in the search results, it’s worth noting that compounds with similar structures have been synthesized for their antimicrobial activities . It’s possible that “N-(4-acetylphenyl)-1-oxo-3-phenylisochroman-6-carboxamide” could also have potential applications in this area.

Safety and Hazards

Zukünftige Richtungen

Future research could focus on developing eco-friendly, highly efficient synthesis methods that give better yields and result in faster reactions . Additionally, detailed SAR analysis and prospects could provide clues for the synthesis of novel analogs possessing enhanced activities with minimum toxicity .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein acts as a molecular chaperone and plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

It’s known that similar compounds can inhibit the expression and activities of certain vital inflammatory mediators . The compound might interact with its targets, leading to changes in their function and potentially inhibiting their activity .

Biochemical Pathways

Compounds with similar structures have been found to influence theHippo signaling pathway , which monitors cell-cell contact and external factors that shape tissue structure . Dysregulation of this pathway can lead to tumorigenesis and developmental abnormalities .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit potent inhibitory effects against various enzymes, indicating that this compound may also have significant biological activity .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15(26)16-7-10-20(11-8-16)25-23(27)18-9-12-21-19(13-18)14-22(29-24(21)28)17-5-3-2-4-6-17/h2-13,22H,14H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXYWMJMKOBUEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399601.png)

![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)

![2-Methylpropyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2399605.png)

![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2399612.png)

![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)

![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)

![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)